molecular formula C22H22N4O3S B3002428 ethyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 852167-56-7

ethyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B3002428
CAS No.: 852167-56-7
M. Wt: 422.5
InChI Key: MTEGJWPLEWFMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a sophisticated chemical hybrid featuring a 1,2,4-triazole core linked to indole and ethoxyphenyl pharmacophores. This molecular architecture is of significant interest in medicinal chemistry for the design of novel enzyme inhibitors. Compounds with this scaffold have demonstrated potential as potent kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival . The structural motif is also extensively investigated for its antimicrobial and antifungal properties, with research indicating that such triazole-indole conjugates can disrupt essential microbial enzymes and cellular processes. The presence of the thioacetate side chain enhances the molecule's reactivity and potential for further functionalization, making it a valuable intermediate for developing more complex bioactive molecules or chemical probes. Its primary research value lies in its utility as a key precursor or a lead compound in drug discovery programs focused on oncology and infectious diseases, providing a versatile platform for structure-activity relationship (SAR) studies to optimize potency and selectivity.

Properties

IUPAC Name

ethyl 2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-3-28-16-11-9-15(10-12-16)26-21(18-13-23-19-8-6-5-7-17(18)19)24-25-22(26)30-14-20(27)29-4-2/h5-13,23H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEGJWPLEWFMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OCC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole moiety is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Coupling Reaction: The indole and triazole intermediates are then coupled using a thiol reagent to form the desired thioether linkage.

    Esterification: Finally, the ethyl ester group is introduced through an esterification reaction using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is primarily investigated for its anti-cancer properties. The compound belongs to a class of triazole derivatives known for their diverse biological activities. Research indicates that triazole compounds can inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of triazole exhibited significant cytotoxic effects against various cancer cell lines. This compound was synthesized and tested for its efficacy against breast cancer cells. The results showed a dose-dependent decrease in cell viability, suggesting its potential as an anti-cancer agent .

Antimicrobial Properties

Another promising application of this compound is its antimicrobial activity. Triazole derivatives have been reported to possess antifungal and antibacterial properties.

Research Findings

In vitro studies indicated that this compound exhibited significant inhibitory effects against several pathogenic bacteria and fungi. This suggests its potential use in developing new antimicrobial agents .

Cell Signaling Pathways

Research has indicated that triazole compounds can interfere with signaling pathways involved in cell proliferation and survival. For instance, they may inhibit the phosphoinositide 3 kinase (PI3K)/Akt pathway, which is crucial for cancer cell survival . This interference can lead to increased apoptosis in cancer cells and reduced microbial viability.

Structure Activity Relationship (SAR)

The structural characteristics of this compound play a vital role in determining its biological activity.

Structural Feature Impact on Activity
Ethoxy groupEnhances lipophilicity and cellular uptake
Triazole ringEssential for biological activity against cancer cells
Indole moietyContributes to the compound's pharmacological profile

Future Perspectives

Given the promising results from preliminary studies, further research is warranted to explore the full therapeutic potential of this compound. Future investigations should focus on:

  • In vivo studies to assess efficacy and safety profiles.
  • Mechanistic studies to elucidate specific pathways affected by the compound.
  • Formulation development for potential clinical applications.

Mechanism of Action

The mechanism of action of ethyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The indole and triazole moieties are known to interact with various enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain kinases or interact with DNA, leading to its biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (R1, R2, R3) Melting Point (°C) Molecular Weight Key Functional Groups
Target Compound R1: 4-Ethoxyphenyl, R2: Indole, R3: Ethyl ester Not Reported Not Provided Triazole, Indole, Thioether, Ester
Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (9a) R1: 4-Nitrobenzylidene, R2: CF3, R3: Ethyl ester 210–212 554.50 Triazole, Nitro, Trifluoromethyl, Ester
4-((4-Nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl-N-(4-nitrophenyl)-2-oxopropanehydrazonothioate (8d) R1: 4-Nitrobenzylidene, R2: CF3, R3: Hydrazone 193–195 541.89 Triazole, Nitro, Hydrazone
2-((4-(4-Methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid R1: 4-Methoxyphenyl, R2: Benzothiazolone, R3: Acid Not Reported 428.5 Triazole, Benzothiazolone, Thioether, Acid

Key Observations :

  • Electron-Withdrawing vs.
  • Melting Points : Ester-containing derivatives (e.g., 9a) exhibit higher melting points (~210°C) compared to hydrazone derivatives (8d: 193°C), likely due to stronger intermolecular interactions in esters .
  • Acid vs. Ester : The carboxylic acid derivative () may have reduced bioavailability compared to the target’s ethyl ester due to higher polarity.

Pharmacokinetic and Stability Considerations

  • Ester Hydrolysis : The ethyl ester in the target compound may undergo hydrolysis in vivo to form a carboxylic acid, altering solubility and activity. This contrasts with morpholinium-based triazoles (e.g., in ), where the morpholine moiety enhances aqueous solubility.
  • Degradation Pathways : Force degradation studies on morpholinium derivatives () reveal susceptibility to oxidative and hydrolytic degradation, suggesting that the target compound’s indole and ethoxyphenyl groups may confer greater stability.

Biological Activity

Ethyl 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and comparative studies with related compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Indole Derivative Formation : The indole moiety is synthesized through Fischer indole synthesis.
  • Triazole Ring Formation : This is achieved via cyclization involving hydrazine and a dicarbonyl compound.
  • Coupling Reaction : The indole and triazole intermediates are coupled using a thiol reagent.
  • Esterification : Finally, the ethyl ester group is introduced using ethanol and an acid catalyst.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various derivatives found notable activity against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as antifungal activity against strains like Candida albicans and Aspergillus fumigatus .

MicroorganismActivity Level
Escherichia coliSignificant
Staphylococcus aureusSignificant
Pseudomonas aeruginosaSignificant
Candida albicansModerate to Significant
Aspergillus fumigatusModerate

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it may inhibit certain kinases and interact with DNA, leading to modulation of cellular processes associated with cancer cell proliferation. In vitro tests demonstrated cytotoxic effects on various cancer cell lines with IC50 values in the low micromolar range .

The biological activity of this compound is attributed to its structural components:

  • Indole Moiety : Known for its role in interacting with biological receptors.
  • Triazole Ring : This structure is often involved in enzyme inhibition.
  • Thioether Linkage : Enhances the compound's reactivity and potential interaction with biological targets.

The combined effects of these structural features facilitate its action against various microbial strains and cancer cells by disrupting essential cellular functions .

Comparative Studies

Comparative studies highlight the unique properties of this compound against similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
Ethyl 2-((4-(4-methoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetateModerateLow
Ethyl 2-((4-(4-chlorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetateLowModerate

These comparisons indicate that while structural modifications can influence biological activity significantly, the specific combination present in this compound confers distinct advantages in both antimicrobial and anticancer activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.